Gunacin - 73341-70-5

Gunacin

Catalog Number: EVT-1550413
CAS Number: 73341-70-5
Molecular Formula: C17H16O8
Molecular Weight: 348.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Gunacin is a natural product found in Ustilago and Caeoma with data available.
Source

Gunacin is produced by the fungus Ustilago sp., which is known for its ability to produce various bioactive compounds. The extraction and analysis of gunacin from fermentation broths have been conducted using methods such as the paper disc-plate method, which assesses the compound's antibacterial efficacy against various microorganisms, including Escherichia coli and multi-resistant strains .

Classification

Gunacin is classified as a quinone antibiotic due to its structural characteristics and biological activity. Quinones are a class of cyclic organic compounds that are known for their roles in biological systems, including electron transport and redox reactions. Gunacin's classification is further supported by its mechanism of action, which involves the inhibition of DNA synthesis in target organisms .

Synthesis Analysis

Methods

The synthesis of gunacin involves the fermentation of Ustilago sp. under controlled conditions. The compound is extracted from the fermentation broth and purified through various techniques, including chromatography. Analytical methods such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared (IR) spectroscopy are employed to confirm the structure and purity of gunacin.

Technical Details

  • Fermentation Process: The fungus is cultivated in a suitable medium that promotes the production of gunacin. The fermentation conditions, such as temperature, pH, and nutrient availability, are optimized to maximize yield.
  • Extraction: Gunacin is extracted from the culture broth using organic solvents followed by purification steps like column chromatography.
  • Characterization: The synthesized compound is characterized using:
    • Nuclear Magnetic Resonance Spectroscopy: Provides information about the molecular structure.
    • Mass Spectrometry: Confirms molecular weight and formula.
    • Infrared Spectroscopy: Identifies functional groups present in the compound .
Molecular Structure Analysis

Structure

Gunacin possesses a complex molecular structure characterized by multiple functional groups typical of quinone antibiotics. Its structure includes hydroxyl (-OH) groups and carbonyl (C=O) functionalities that contribute to its biological activity.

Data

The structural data obtained from spectroscopic analyses indicate:

  • Molecular Formula: C17H16O8\text{C}_{17}\text{H}_{16}\text{O}_{8}
  • Molecular Weight: 348.084 g/mol
  • Characteristic Absorption Peaks: Identified in IR spectra which correlate with specific functional groups present in the compound .
Chemical Reactions Analysis

Reactions

Gunacin exhibits various chemical reactions typical for quinones:

  • Redox Reactions: Gunacin can participate in redox reactions due to its electron-deficient nature.
  • Nucleophilic Attacks: The presence of electrophilic carbonyl groups allows nucleophiles to attack, leading to further derivatization or modification of the molecule.

Technical Details

The reactivity profile of gunacin has implications for its biological function, particularly in inhibiting DNA synthesis in susceptible bacteria .

Mechanism of Action

Process

Gunacin primarily acts by inhibiting DNA synthesis in bacterial cells. This inhibition occurs through interference with essential cellular processes required for replication and transcription.

Data

  • Inhibition Studies: Gunacin has been shown to significantly inhibit DNA synthesis in vivo.
  • Antagonism: The antibiotic's effects can be antagonized by mercapto compounds, indicating a potential interaction with thiol groups in cellular targets .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Gunacin typically appears as a yellowish solid.
  • Solubility: It exhibits solubility in organic solvents commonly used for extraction and purification processes.

Chemical Properties

  • Stability: Gunacin shows stability under certain pH conditions but may degrade under extreme acidic or basic environments.
  • Toxicity: The acute toxicity (LD50) values are reported as 16 mg/kg when administered intraperitoneally and 12 mg/kg intravenously in mice .
Applications

Scientific Uses

Gunacin has several potential applications in scientific research:

  • Antibacterial Agent: Due to its efficacy against Gram-positive bacteria and mycoplasmas, it can serve as a lead compound for developing new antibiotics.
  • Antifungal Research: Its activity against fungi like Trichophyton mentagrophytes opens avenues for antifungal drug development.
  • Biological Studies: Gunacin serves as a tool for studying DNA synthesis mechanisms and the effects of quinone antibiotics on microbial growth.
Introduction

Background and Context of Antimicrobial Agents in Modern Therapeutics

Antimicrobial agents form the cornerstone of modern infectious disease management, with their discovery dramatically reducing mortality from bacterial infections since the early 20th century. The period from 1938–1952 witnessed an 8.2% annual decline in infectious disease mortality in the USA, directly attributed to the clinical introduction of sulfonamides, penicillin, and streptomycin [5]. However, the persistent emergence of antimicrobial resistance (AMR) poses a critical threat to global health. The World Health Organization (WHO) warns that the world is "running out of antibiotics," with antibiotic-resistant infections causing at least 50,000 deaths annually in Europe and the US alone. Projections suggest AMR could claim 10 million lives yearly by 2050 if unaddressed [7] [5]. This crisis necessitates the discovery and development of novel antimicrobial scaffolds, particularly those active against multidrug-resistant (MDR) pathogens, to replenish the depleted therapeutic pipeline.

Pharmacological Classification and Historical Development of Gunacin

Gunacin, first reported in 1979, is a quinone-class antibiotic isolated from the fungus Ustilago sp. during a screening program targeting cysteine-antagonized compounds [1]. It belongs to the broader chemical class of naphthoquinone derivatives, structurally identified as 2H-naphtho[2,3-b]pyran-5,10-dione, 4-(acetyloxy)-3,4-dihydro-3,6-dihydroxy-8-methoxy-2-methyl- [4]. Its molecular formula is C₁₇H₁₆O₈, with a molecular weight of 348.3041 g/mol [4] [1]. Gunacin emerged during a period of intensive antibiotic discovery (1950s–1980s) focused on natural products, distinct from earlier β-lactams (e.g., penicillin) and later synthetic classes like fluoroquinolones [5].

Table 1: Pharmacological Classification of Gunacin

PropertyDescription
Chemical ClassQuinone antibiotic (Benzo[g]chromene derivative)
SourceFermentation product of Ustilago sp.
Discovery Year1979
Molecular FormulaC₁₇H₁₆O₈
Molecular Weight348.3041 g/mol
Primary MechanismInhibition of DNA synthesis; Interferon induction
Structural AnalogsSarubicin, Crisamicin C

Literature Review: Current Knowledge Gaps and Research Trends in Gunacin Studies

A systematic analysis of existing literature reveals significant knowledge gaps and emerging research trends related to Gunacin:

  • Spectrum and Mechanistic Insights: Gunacin demonstrates potent activity against Gram-positive bacteria (including MDR strains), mycoplasmas, and selective Gram-negative bacteria like Proteus vulgaris. It also exhibits antifungal activity against Trichophyton mentagrophytes. Its primary mechanism involves inhibition of DNA synthesis in vivo, evidenced by antagonism with mercapto compounds (e.g., cysteine). Notably, it induces interferon production (1,063 units at 35 μg/ml) [1] [8]. However, the precise molecular target(s) within the DNA synthesis pathway and the interferon induction mechanism remain uncharacterized.

  • Critical Knowledge Gaps:

  • Resistance Mechanisms: No studies have elucidated whether resistance to Gunacin develops spontaneously in vitro or in vivo, or the genetic/molecular basis of any potential resistance [1].
  • Pharmacokinetics/Pharmacodynamics (PK/PD): Absence of data on absorption, distribution, metabolism, or excretion in any model system limits translational potential [1] [8].
  • Synergy Profiles: Potential synergistic interactions with established antibiotic classes (e.g., β-lactams, aminoglycosides) are unexplored, despite evidence of such interactions being crucial for overcoming resistance in other antibiotics [5] [10].
  • In Vivo Efficacy: Beyond acute toxicity studies (LD₅₀ = 12-16 mg/kg in mice), efficacy data in animal models of infection are lacking [1].
  • Emerging Research Trends: Recent studies suggest renewed interest in quinones like Gunacin for their potential dual antimicrobial and immunomodulatory activities ("immuno-antibiotics"). This aligns with trends exploring antibiotics that modulate host immunity (e.g., enhancing interferon responses) alongside direct microbial killing [2]. Research on structurally related naphthoquinones from Neocosmospora and Exobasidium spp. against plant pathogens and protozoa further supports the chemical scaffold's relevance [1].

Theoretical Frameworks for Studying Antimicrobial Efficacy and Resistance

Evaluating Gunacin’s potential requires integration into established theoretical frameworks for antimicrobial action and resistance evolution:

  • Population Dynamics and Resistance Tradeoffs: Mathematical models quantify the tradeoff between individual treatment benefits and population-level resistance selection. Key thresholds include the Outbreak Prevention Threshold (OPT), where expanded treatment halts transmission (reproductive number R₀ < 1), and the Dose Utilization Threshold (DUT), where expanded treatment reduces total antibiotic consumption. For pathogens like cholera, treating moderate infections (not just severe) can meet OPT (R₀ < 1.42) and DUT (R₀ < 1.53), potentially reducing overall resistance selection pressure [7]. Applying such models to Gunacin would require transmission data currently unavailable.

  • Behavioral Frameworks for Stewardship: The Theoretical Domains Framework (TDF) and Behaviour Change Wheel (BCW) address factors influencing antibiotic prescribing and consumption (e.g., knowledge, social influences, intention). Implementing novel agents like Gunacin necessitates strategies targeting prescriber education and training and patient enablement to ensure appropriate use and delay resistance [9].

  • Mechanistic Resistance Models: Frameworks based on biochemical resistance pathways are critical. These include:

  • SOS Response Inhibition: Targeting bacterial DNA damage repair pathways to potentiate existing antibiotics or prevent resistance emergence.
  • Hydrogen Sulfide Targeting: Disrupting bacterial H₂S-mediated antioxidant defenses and persister cell formation [2].Gunacin’s DNA synthesis inhibition suggests potential synergy with SOS response inhibitors, a hypothesis requiring experimental validation.

Table 2: Key Theoretical Frameworks Relevant to Gunacin Development

FrameworkCore PrinciplesApplication to Gunacin
Population PharmacodynamicsModels tradeoffs between treatment benefit and resistance selection (OPT, DUT).Predict impact of use scenarios on resistance emergence.
TDF/BCWIdentifies behavioral drivers (knowledge, social influence) for stewardship.Guide strategies for rational deployment if clinically adopted.
Biochemical Resistance PathwaysFocuses on SOS response, H₂S, or efflux pump inhibition as adjuvants.Explore combinations to enhance efficacy or delay resistance.

Compound Names Table

Properties

CAS Number

73341-70-5

Product Name

Gunacin

IUPAC Name

(3,6-dihydroxy-8-methoxy-2-methyl-5,10-dioxo-3,4-dihydro-2H-benzo[g]chromen-4-yl) acetate

Molecular Formula

C17H16O8

Molecular Weight

348.3 g/mol

InChI

InChI=1S/C17H16O8/c1-6-13(20)16(25-7(2)18)12-15(22)11-9(14(21)17(12)24-6)4-8(23-3)5-10(11)19/h4-6,13,16,19-20H,1-3H3

InChI Key

GEQDLVXKRXTSSY-UHFFFAOYSA-N

SMILES

CC1C(C(C2=C(O1)C(=O)C3=C(C2=O)C(=CC(=C3)OC)O)OC(=O)C)O

Synonyms

gunacin

Canonical SMILES

CC1C(C(C2=C(O1)C(=O)C3=C(C2=O)C(=CC(=C3)OC)O)OC(=O)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.